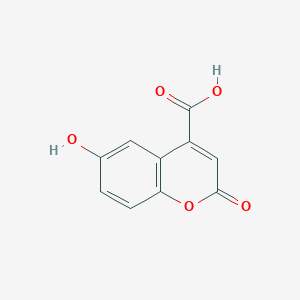

2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid

Description

Properties

IUPAC Name |

6-hydroxy-2-oxochromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-5-1-2-8-6(3-5)7(10(13)14)4-9(12)15-8/h1-4,11H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSJLMBKEMBXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of salicylaldehyde and malonic acid in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens or other functional groups into the benzopyran ring .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid exhibit significant anticancer properties. A study focused on the synthesis of 6-substituted derivatives demonstrated their ability to inhibit the invasion and metastasis of cancer cells, particularly HT 1080 fibrosarcoma cells. The structure-activity relationship highlighted that certain substituents could enhance biological activity without compromising potency .

Case Study: Inhibition of Cancer Cell Invasion

In vitro experiments showed that these compounds reduced the invasive behavior of cancer cells significantly. The presence of aryl esters at specific positions was crucial for enhancing their anticancer efficacy. For instance, compounds with an acetoxymethyl substituent at the 6-position maintained potency comparable to those with acetamidomethyl substituents .

Enzyme Inhibition

Another critical application involves the design of mechanism-based inhibitors targeting human leukocyte elastase and alpha-chymotrypsin. Pyridyl esters derived from this compound were shown to effectively inhibit these enzymes, which play a role in various degenerative processes associated with inflammation and tissue remodeling .

Table: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| 6-Chloromethyl Derivatives | Human Leukocyte Elastase | Irreversible | 107,400 |

| Non-Alkylating Derivatives | Thrombin | Time-dependent | 7,200 |

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It was found to modulate signaling pathways associated with inflammation, specifically inhibiting the NF-kB pathway. This inhibition was linked to a reduction in pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharides (LPS) .

Pesticide Development

The unique properties of this compound have led to its investigation as a potential pesticide. Its structural characteristics allow it to interact with biological systems in plants and pests, making it a candidate for developing environmentally friendly agricultural chemicals.

Table: Synthesis Methods Overview

| Method Type | Description | Advantages |

|---|---|---|

| Condensation | Reaction between aldehydes and ketones | High yield |

| Cyclization | Formation through phenolic compounds | Selective functionalization |

Mechanism of Action

The mechanism of action of 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its potential anticancer activity is mediated through the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid with two closely related compounds from the evidence:

Key Differences and Research Findings:

Substituent Effects: The 6-hydroxy group in the target compound may enhance solubility and metal-chelating capacity compared to the phenyl-substituted analog (CAS 1083-01-8), which has higher lipophilicity due to the aromatic ring .

Synthetic Utility :

- 4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid (CAS 1083-01-8) has extensive synthetic route documentation, suggesting its utility in heterocyclic chemistry. In contrast, the target compound’s synthesis may require specialized hydroxylation steps .

- The absence of a phenyl group in the target compound could simplify purification compared to CAS 1083-01-8 but reduce stability under acidic conditions .

This contrasts with the phenyl-substituted analog, which may prioritize structural rigidity for receptor binding .

Notes on Evidence Limitations and Interpretations

- Data Gaps : Direct experimental data for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.

- Contradictions : The hydroxyl group’s position (6 vs. 4 in other analogs) significantly impacts properties, making direct comparisons speculative.

- Safety : Analogous compounds (e.g., CAS 4940-39-0) exhibit irritant properties (H315-H319-H335), suggesting similar handling precautions for the target compound .

Biological Activity

Overview

2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid, a member of the benzopyran family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as human leukocyte elastase and thrombin, indicating potential anti-inflammatory effects. This inhibition is often time-dependent and can lead to irreversible enzyme inactivation under certain conditions .

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. In vitro studies have shown that it effectively scavenges DPPH• radicals, a common method for evaluating antioxidant capacity. The structure-activity relationship (SAR) studies suggest that modifications to the hydroxyl and carboxylic groups can enhance its radical-scavenging ability .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the hydroxyl group is believed to play a critical role in its antimicrobial effectiveness.

Anti-Cancer Activity

Recent investigations have focused on the anti-cancer potential of derivatives of this compound. For instance, derivatives have been synthesized that exhibit reduced invasive behavior in fibrosarcoma cells (HT 1080), suggesting potential applications in cancer therapy. The efficacy of these compounds can be influenced by structural modifications at the 6-position of the benzopyran ring .

Case Studies

-

Human Leukocyte Elastase Inhibition :

- A study demonstrated that pyridyl esters derived from this compound effectively inhibited human leukocyte elastase with a high degree of specificity. This inhibition was characterized by a transient inactivation mechanism, highlighting the therapeutic potential in conditions involving elastase-mediated tissue degradation .

-

Inhibition of Tumor Cell Invasion :

- A series of synthetic derivatives were tested for their ability to inhibit the invasion of HT 1080 fibrosarcoma cells. The results indicated that certain substitutions at the 6-position could maintain or enhance biological activity, paving the way for further development of anti-cancer agents based on this scaffold .

Comparative Analysis

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antioxidant | Not specified | Effective DPPH• scavenger |

| Pyridyl esters of 6-substituted derivatives | Human leukocyte elastase inhibitor | k(i)/K(I) = 107,000 | Time-dependent inhibition |

| Novel derivatives (aryl esters) | Anti-cancer | Not specified | Reduced invasion in HT 1080 cells |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid, and what catalytic systems are recommended?

- Answer: A common approach involves condensation reactions followed by cyclization. For example, analogous benzopyran derivatives are synthesized using catalysts like palladium or copper under reflux conditions in solvents such as dimethylformamide (DMF) or toluene. Cyclization steps may employ acidic catalysts (e.g., boron trifluoride diethyl etherate) to stabilize intermediates . Optimization of reaction time and temperature is critical to avoid side products.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer: Use a combination of spectroscopic techniques:

- NMR : Confirm proton environments and coupling patterns.

- X-ray crystallography : Resolve crystal structure (as demonstrated for related spiro compounds in Acta Crystallographica reports) .

- Mass spectrometry : Verify molecular weight (e.g., 327.4174 g/mol for structurally similar compounds) . Cross-reference with PubChem or NIST data for validation .

Q. What safety protocols should be followed during laboratory handling?

- Answer: Despite limited toxicological data, adopt precautions from analogous compounds:

- Use PPE (gloves, goggles) and work in a fume hood.

- In case of skin contact, wash with soap/water; for inhalation, move to fresh air .

- Note: Ecological toxicity and biodegradability data are often unavailable, requiring conservative waste management .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

- Answer:

- Validation : Compare computational models (e.g., DFT calculations) with experimental spectroscopic data (IR, UV-Vis).

- Parameter adjustment : Refine solvent effects or protonation states in simulations.

- Structural analogs : Use data from PubChem entries (e.g., InChI keys for related chromenones) to benchmark predictions .

Q. What methodologies are effective for evaluating the compound’s bioactivity against microbial targets?

- Answer: Design systematic assays:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria using broth microdilution.

- Time-kill kinetics : Assess bactericidal effects over 24 hours.

- Controls : Include reference antibiotics and solvent controls. Correlate results with structural features (e.g., hydroxyl group positioning) .

Q. How can the compound’s potential as a kinase inhibitor be explored experimentally?

- Answer:

- Kinase profiling : Use ATP-competitive binding assays (e.g., KinomeScan) to identify target kinases.

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy or carboxyl groups) and test inhibition efficacy.

- Molecular docking : Model interactions with kinase active sites using software like AutoDock, referencing crystallographic data from related benzopyrans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.